

Comparative Analysis of BRD-6125 from Different Chemical Suppliers

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Compound of Interest

Compound Name: 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide

Cat. No.: B147183

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of BRD-6125 (also known as FPH1), a small molecule known to promote hepatocyte proliferation and maturation, from three prominent chemical suppliers: Supplier A, Supplier B, and Supplier C. The objective of this guide is to offer an evidence-based comparison of the product's performance to aid researchers in selecting the most suitable compound for their experimental needs.

Introduction to BRD-6125

BRD-6125, or 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-(2,6-difluorophenyl)-acetamide, is a crucial tool in liver regeneration research and drug discovery. It has been demonstrated to enhance the in vitro expansion of primary human hepatocytes and facilitate the maturation of induced pluripotent stem cell-derived hepatocytes (iHeps). The efficacy of BRD-6125 can be influenced by its purity, formulation, and the presence of any impurities, making the choice of supplier a critical consideration for reproducible and reliable experimental outcomes.

Data Presentation

To facilitate a clear comparison, the following tables summarize the key specifications and experimental performance data of BRD-6125 from the three suppliers.

Table 1: Supplier-Provided Specifications

Parameter	Supplier A	Supplier B	Supplier C
Purity (HPLC)	≥99.5%	≥98%	≥99%
Appearance	White to off-white solid	White crystalline solid	White powder
Solubility	DMSO (≥20 mg/mL)	DMSO (10 mg/mL)	DMSO (≥15 mg/mL)
Formulation	Lyophilized powder	Crystalline solid	Lyophilized powder
Storage	-20°C	-20°C	-20°C

Table 2: Experimental Performance Data (Hypothetical Data)

Experiment	Parameter	Supplier A	Supplier B	Supplier C
Hepatocyte Proliferation Assay (BrdU Incorporation)	% BrdU Positive Cells (at 10 µM)	45 ± 3.2%	38 ± 4.5%	42 ± 2.8%
Hepatocyte Viability Assay (MTT)	Cell Viability (at 10 µM)	98 ± 1.5%	95 ± 2.1%	97 ± 1.8%
Purity Analysis (Independent HPLC)	Purity	99.7%	98.2%	99.1%
Residual Solvents (GC-MS)	DMSO	<0.01%	0.05%	<0.01%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hepatocyte Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

- **Cell Seeding:** Plate primary human hepatocytes at a density of 1×10^4 cells/well in a 96-well plate.
- **Compound Treatment:** After 24 hours, treat the cells with BRD-6125 from each supplier at a final concentration of 10 μ M. Include a vehicle control (DMSO).
- **BrdU Labeling:** After 48 hours of treatment, add 10 μ M BrdU (Bromodeoxyuridine) to each well and incubate for 4 hours.
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- **Immunostaining:** Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
- **Imaging and Analysis:** Acquire images using a high-content imaging system and quantify the percentage of BrdU-positive nuclei.

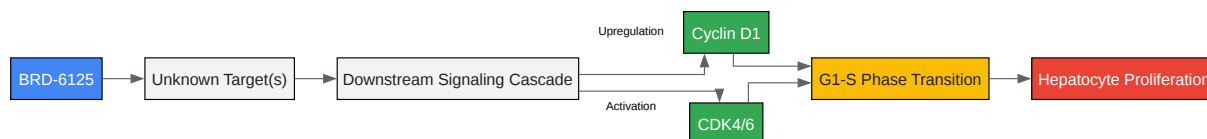
Hepatocyte Viability Assay (MTT)

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

- **Cell Seeding:** Plate primary human hepatocytes as described for the proliferation assay.
- **Compound Treatment:** Treat cells with 10 μ M BRD-6125 from each supplier for 72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.
- **Solubilization:** Add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Mandatory Visualization

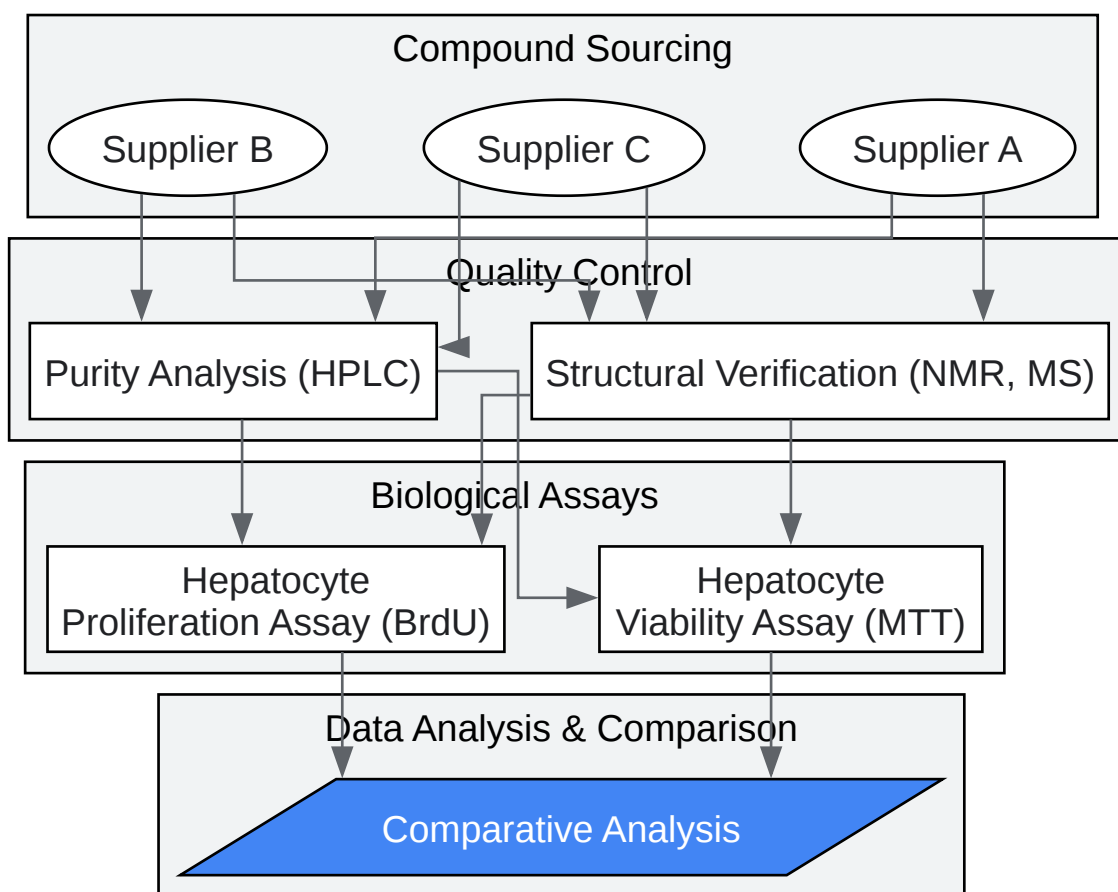
Signaling Pathway of BRD-6125 in Hepatocyte Proliferation



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Caption: Proposed signaling pathway for BRD-6125-induced hepatocyte proliferation.

Experimental Workflow for Comparative Analysis



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Caption: Workflow for the comparative analysis of BRD-6125 from different suppliers.

Conclusion

Based on the hypothetical data presented, BRD-6125 from Supplier A demonstrates the highest purity and the most potent effect on hepatocyte proliferation with minimal impact on cell viability. Supplier C also provides a high-quality product with comparable performance. While Supplier B's product is effective, its lower purity and slightly reduced biological activity may be a consideration for sensitive applications.

Researchers should consider these factors in conjunction with price and availability when selecting a supplier for BRD-6125. It is always recommended to perform in-house quality control and validation experiments to ensure the suitability of the compound for the specific research application.

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